molecular formula C24H46O3 B1208293 Lauric anhydride CAS No. 645-66-9

Lauric anhydride

Cat. No. B1208293
CAS RN: 645-66-9
M. Wt: 382.6 g/mol
InChI Key: NWADXBLMWHFGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of lauric acid derivatives often involves the reaction of lauric acid with other chemicals to form various compounds. For example, the synthesis of lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt involves a multi-step reaction starting from sodium bisulfite, epichlorohydrin, sodium phosphate, and lauric acid, with the highest yield reaching 85.2% (Zhang Rong-ming, 2008). Similarly, fatty acid anhydrides, including lauric anhydride, are prepared from acid chlorides with acetic anhydride, yielding over 90% efficiency (N. Sonntag, J. R. Trowbridge, I. Krems, 1954).

Molecular Structure Analysis

Lauric acid derivatives' molecular structures are characterized using various analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR). For instance, the synthesized lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt's structure was confirmed via FTIR analysis, indicating successful synthesis and specific functional group identification (Zhang Rong-ming, 2008).

Chemical Reactions and Properties

Lauric acid and its derivatives engage in a variety of chemical reactions, forming compounds with different properties. The preparation of lauric acid anhydrides illustrates the reactivity of fatty acid chlorides with acetic anhydride, leading to high yields of anhydrides, which are crucial intermediates in synthetic organic chemistry (N. Sonntag, J. R. Trowbridge, I. Krems, 1954).

Physical Properties Analysis

The physical properties of lauric acid derivatives, such as phase change materials (PCMs), are significant for thermal energy storage applications. Lauric acid/expanded vermiculite composites demonstrate the physical combination without chemical reaction, showing promising characteristics for thermal energy storage with stable melting and solidification points (Ruilong Wen et al., 2016).

Scientific Research Applications

Gene Transfection Efficiency

Lauric anhydride has been used to enhance gene transfection efficiency. A study developed a multifunctional polymer incorporating lauric acid for shielding DNA/polyethyleneimine polyplexes. This polymer showed improved stability, effective cellular uptake, and higher transfection efficiency with reduced cytotoxicity, indicating potential as a coating polymer for gene therapy applications (Wang et al., 2015).

Thermal Storage

Lauric acid's phase change characteristics make it a suitable material for thermal storage applications. Research on lauric acid in thermal storage units highlighted its desirable thermophysical properties and effectiveness in heat transfer during the solid-liquid phase change, suggesting its application in medium temperature phase change materials (PCMs) (Shokouhmand & Kamkari, 2013).

Biochemical Synthesis

In biochemical research, lauric anhydride plays a role in synthesizing complex structures. A study focused on the biosynthesis of nonadride CP-225,917, where lauric acid was used as a key component, indicating its importance in synthetic organic chemistry (Sulikowski et al., 2000).

Drug Resolution

Lauric acid has been used in the resolution of drugs. It was employed in the immobilized lipase-catalyzed enantioselective esterification of menthol, demonstrating its utility in improving enantioselectivity and conversion rates in pharmaceutical applications (Bai et al., 2006).

Fatty Acid Synthesis

Research on the synthesis of fatty acid anhydrides, including lauric anhydride, reveals its efficiency and comparative advantages in various synthetic methods. This research is vital in understanding the properties and applications of fatty acid anhydrides in industrial and scientific settings (Sonntag et al., 1954).

Antimicrobial Activity

Lauric acid demonstrates significant antimicrobial activity, especially against Propionibacterium acnes, which is implicated in acne vulgaris. Studies have shown that lauric acid and its derivatives can effectively target and eliminate this bacterium, suggesting its potential as a natural antibiotic alternative (Yang et al., 2009).

Safety And Hazards

Lauric anhydride may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling it .

Future Directions

Lauric anhydride has been used in the development of a stable and high-performance alkenyl succinic anhydride (ASA) paper-sizing emulsion . This work enables the realization of an interfacial self-assembled Pickering-stabilizer, which leads to an environmentally friendly, pervasive, and cost-effective emulsification technique for next-generation paper-sizing additives .

properties

IUPAC Name

dodecanoyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O3/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWADXBLMWHFGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214752
Record name Lauroyl anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lauric anhydride

CAS RN

645-66-9
Record name Lauric anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauric anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645669
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 645-66-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293871
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lauroyl anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lauroyl anhydride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHD3D6L8XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauric anhydride
Reactant of Route 2
Reactant of Route 2
Lauric anhydride
Reactant of Route 3
Reactant of Route 3
Lauric anhydride
Reactant of Route 4
Reactant of Route 4
Lauric anhydride
Reactant of Route 5
Reactant of Route 5
Lauric anhydride
Reactant of Route 6
Reactant of Route 6
Lauric anhydride

Citations

For This Compound
226
Citations
AW Ralston, RA Reck - The Journal of Organic Chemistry, 1946 - ACS Publications
… Preparation of butyric-myristic anhydride, caproic-lauric anhydride, and caprylic-capric anhydride. Anhydrous potassium butyrate, potassiumcaproate, and potassium caprylate were …
Number of citations: 9 pubs.acs.org
S Blohm, T Heinze - Macromolecular Chemistry and Physics, 2020 - Wiley Online Library
… of the mixed anhydride as well as the symmetric lauric anhydride (reaction C, Figure 2). The … the mixed anhydride, and the symmetric lauric anhydride. Integration of the signal area from …
Number of citations: 6 onlinelibrary.wiley.com
C Cao, QB Wang, LJ Tang, BQ Ge… - The Journal of …, 2014 - ACS Publications
… Under stringent conditions of crowding, hydrolysis rates of octanoic anhydride, nonanoic anhydride, and decanoic anhydride were found to decrease, but the rates of lauric anhydride …
Number of citations: 10 pubs.acs.org
LC Baldwin, MC Davis, AM Hughes… - Journal of the …, 2019 - Wiley Online Library
… from the fatty acids (caprylic/capric [2/1], lauric, and palmitic) was all done in the same manner exemplified by the synthesis of lauric anhydride detailed below. Lauric Anhydride …
Number of citations: 3 aocs.onlinelibrary.wiley.com
K Pilz, A Jobst, S van Smaalen - hasyweb.desy.de
… The urea inclusion compound urea / lauric anhydride investigated in this study contains the carboxylic acid anhydride CH3(CH2)nCO2CO(CH2)CH3 (with n=10) as ‘guest’ molecules. …
Number of citations: 0 hasyweb.desy.de
A Tai, Y Iwaoka, H Ito - Carbohydrate research, 2011 - Elsevier
… This study showed that 6-sDode-AA-2G was synthesized from AA-2G and lauric anhydride with a polymer catalyst, poly(4-vinylpyridine), in DMF without the introduction of protecting …
Number of citations: 3 www.sciencedirect.com
H Hirayama, J Yoshida, K Yamamoto… - Carbohydrate polymers, 2018 - Elsevier
… A mixture of lauric anhydride (20 equiv. with a repeating unit) … (20 equiv.), in place of lauric anhydride (entry 6), the intensity … lauroyl chloride than that of lauric anhydride. Indeed, the DS …
Number of citations: 21 www.sciencedirect.com
T Sato, S Kita, T Otsu - Die Makromolekulare Chemie …, 1979 - Wiley Online Library
… However, only ethyl and undecyl radicals were trapped from DMAO/propionic anhydride and from DMAO/lauric anhydride system, respectively. In the DMAO/benzoic anhydride system, …
Number of citations: 3 onlinelibrary.wiley.com
Z Zhang, F Jin, Z Wu, J Jin, F Li, Y Wang, Z Wang… - Carbohydrate …, 2017 - Elsevier
… Mild reagents including pyridine and acetic anhydride, propionic anhydride, butyric anhydride, valeric anhydride, hexanoic anhydride, octanoic anhydride and lauric anhydride were …
Number of citations: 46 www.sciencedirect.com
AB Sabale, AA Mane - Russian Journal of Bioorganic Chemistry, 2012 - Springer
GC-MS analysis of Iphigenia stellata Blatter in methanol extract revealed the presence of twenty chemical compounds in corm, nine in capsule wall, seven in leaves and six in seeds. …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.